

Spectroscopic Data of 4-Amino-3-bromopyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-bromopyridine

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Introduction

4-Amino-3-bromopyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the presence of an amino group and a bromine atom on the pyridine ring, make it a versatile building block for the synthesis of various biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **4-Amino-3-bromopyridine**, offering insights into the correlation between its molecular structure and its spectral characteristics.

Molecular Structure and Spectroscopic Overview

The structural formula of **4-Amino-3-bromopyridine** is presented below. The numbering of the pyridine ring atoms is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of **4-Amino-3-bromopyridine** with atom numbering.

The following sections will delve into the detailed analysis of the NMR, IR, and MS data, providing a clear rationale for the interpretation of the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Amino-3-bromopyridine**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Amino-3-bromopyridine** is expected to show signals for the three aromatic protons and the protons of the amino group. The electron-donating amino group and the electron-withdrawing bromine atom and pyridine nitrogen significantly influence the chemical shifts of the aromatic protons.

Experimental Protocol:

A typical protocol for acquiring a ^1H NMR spectrum involves dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), and recording the spectrum on a 300 or 500 MHz NMR spectrometer.



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Caption: Workflow for ^1H NMR Spectroscopy.

Data Interpretation:

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.1	Singlet	-
H-5	~6.7	Doublet	~5.5
H-6	~8.0	Doublet	~5.5
-NH ₂	~4.5-5.5	Broad Singlet	-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The proton at position 2 (H-2) appears as a singlet due to the absence of adjacent protons. The protons at positions 5 and 6 (H-5 and H-6) exhibit a doublet splitting pattern due to their coupling with each other. The amino protons typically appear as a broad singlet, and their chemical shift can be highly variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **4-Amino-3-bromopyridine** will give rise to a distinct signal.

Data Interpretation:

Carbon	Chemical Shift (δ , ppm)
C-2	~148
C-3	~105
C-4	~150
C-5	~115
C-6	~145

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

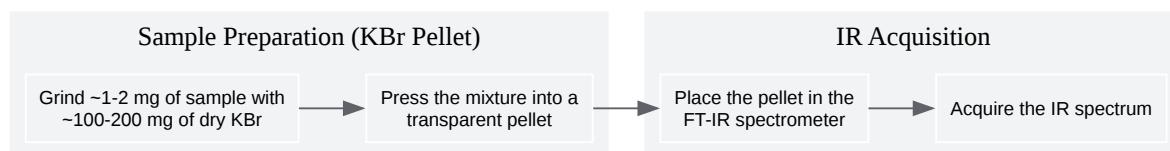
The chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms. The carbon atom bonded to the bromine (C-3) is expected to be significantly shielded compared to the other carbons. The carbon atom attached to the amino group (C-4) and the carbons adjacent to the nitrogen atom (C-2 and C-6) are expected to be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

For a solid sample like **4-Amino-3-bromopyridine**, the IR spectrum can be obtained using the KBr pellet method or as a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.[1]



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Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

Data Interpretation:

The IR spectrum of **4-Amino-3-bromopyridine** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200	N-H stretch	Primary Amine (-NH ₂)
3100-3000	C-H stretch	Aromatic C-H
1640-1600	N-H bend	Primary Amine (-NH ₂)
1600-1450	C=C and C=N stretch	Pyridine Ring
1300-1000	C-N stretch	Aromatic Amine
700-500	C-Br stretch	Bromoalkane

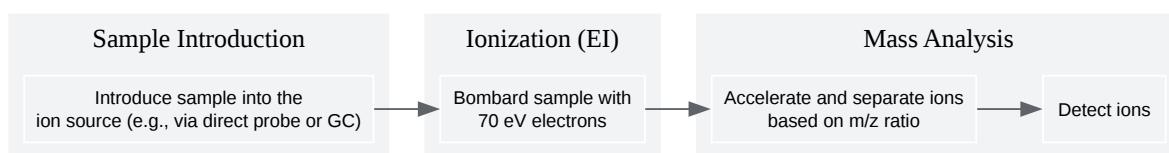
The presence of a primary amine is confirmed by the N-H stretching and bending vibrations. The aromatic C-H stretching and the characteristic ring stretching vibrations confirm the pyridine core. The C-Br stretching vibration is typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques for a molecule like **4-Amino-3-bromopyridine**. For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray.



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Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation:

The mass spectrum of **4-Amino-3-bromopyridine** will show a molecular ion peak (M^+) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M^+ and $M+2$) of nearly equal intensity, separated by two mass units.

Molecular Weight: 173.01 g/mol

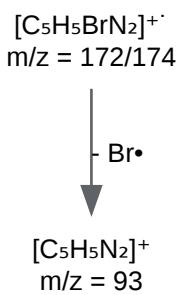
Expected Molecular Ion Peaks (m/z):

- M^+ : 172 (containing ^{79}Br)
- $M+2$: 174 (containing ^{81}Br)

An Electrospray Ionization (ESI) mass spectrum would likely show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 173.9.

Fragmentation Pattern:

Under electron ionization, the molecular ion can undergo fragmentation. A plausible fragmentation pathway is the loss of a bromine radical, leading to a fragment ion at m/z 93.



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Caption: Plausible fragmentation of **4-Amino-3-bromopyridine** in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of **4-Amino-3-bromopyridine**, enabling its unequivocal identification and structural characterization. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and insights into its fragmentation behavior. This detailed spectroscopic information is indispensable for quality control in synthesis and for the confident use of this compound as a key intermediate in the development of new chemical entities.

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References

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